1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide
Description
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole ring and a thiazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)indole-6-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-9-8-19-14(15-9)16-13(18)11-4-3-10-5-6-17(2)12(10)7-11/h3-8H,1-2H3,(H,15,16,18) |
InChI Key |
HNFXVAOHBQUPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Indole and Thiazole Rings: The final step involves coupling the indole and thiazole rings through a condensation reaction, typically using coupling reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base such as lutidine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiazole sulfur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including compounds similar to 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide, exhibit promising anticancer properties. For instance, studies have shown that thiazolidinone derivatives can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural characteristics of thiazoles contribute to their interaction with cellular targets involved in cancer progression.
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. Compounds with thiazole rings have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. For example, a series of thiazolidinone derivatives were synthesized and tested for their antimicrobial efficacy, demonstrating significant inhibitory effects on microbial growth . The incorporation of the thiazole moiety enhances the bioactivity of these compounds.
Antidiabetic Effects
There is emerging evidence that compounds containing thiazole structures can exhibit antidiabetic properties. Research on related thiazolidinone derivatives has shown their potential to modulate glucose metabolism and improve insulin sensitivity in rodent models of metabolic syndrome . This suggests that the thiazole framework may play a crucial role in the development of new antidiabetic agents.
Synthesis Methodologies
The synthesis of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide can be achieved through various organic reactions, including:
- Condensation Reactions : Thiazole derivatives are often synthesized via condensation reactions involving appropriate aldehydes and amines.
- Microwave-Assisted Synthesis : This method has been employed to enhance the yield and reduce the reaction time for synthesizing thiazolidinone derivatives . Microwave irradiation facilitates rapid heating and improves reaction efficiency.
In Vivo Studies
In vivo studies have demonstrated the efficacy of related thiazole compounds in models of disease. For instance, compounds exhibiting anticonvulsant activity were evaluated using maximal electroshock seizure tests, indicating their potential as therapeutic agents for neurological disorders .
Computational Studies
Molecular docking studies have been utilized to predict the binding interactions of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide with various biological targets. These studies help elucidate the mechanism of action and optimize the structure for enhanced activity .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Nikalje et al. (2014) | Anticonvulsant Activity | Synthesized indolyl thiazolidinones showed significant protection in seizure models. |
| Sriram et al. (2005) | Antiviral Activity | Thiazolidinones demonstrated potent anti-Yellow Fever Virus activity with EC50 values lower than standard treatments. |
| ResearchGate Study (2015) | Antimicrobial Activity | Evaluated thiazoline derivatives against bacterial strains; showed promising results indicating potential as antimicrobial agents. |
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-carboxamide: Lacks the thiazole moiety, making it less versatile in terms of biological activity.
N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide: Contains a benzothiazine ring instead of an indole ring, leading to different biological properties.
Uniqueness
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is unique due to its combination of an indole ring and a thiazole moiety, which imparts a wide range of biological activities and makes it a valuable compound for research and development in various fields.
Biological Activity
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse studies, highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 233.31 g/mol
The structure consists of an indole ring fused with a thiazole moiety, which is known to enhance biological activity due to the presence of heteroatoms.
Antimicrobial Activity
Research indicates that derivatives of thiazoles, including those similar to 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide, exhibit significant antimicrobial properties. For instance:
- Compounds with thiazole rings have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin .
- The minimum inhibitory concentration (MIC) for some thiazole derivatives was reported as low as 0.004 mg/mL against sensitive strains, indicating strong antibacterial potential .
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties:
- A study highlighted that certain thiazole derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- The compound's effectiveness was assessed in various cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, some derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .
Structure-Activity Relationships (SAR)
The biological activity of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide can be influenced by structural modifications:
- Substituents on the Thiazole Ring : Methyl groups at specific positions have been shown to enhance activity by increasing electron density .
- Indole Moiety : Variations in the indole structure can significantly impact the compound's interaction with biological targets, affecting both potency and selectivity against different cell lines .
Study 1: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, it was found that those with a methyl substitution at position 4 exhibited superior antibacterial activity against E. coli and Staphylococcus aureus, with MIC values significantly lower than those for standard antibiotics .
Study 2: Anticancer Potential
A series of indole-thiazole hybrids were tested against human cancer cell lines. One derivative demonstrated an IC50 value of 10 µM against glioblastoma cells, indicating promising anticancer activity. Further molecular docking studies suggested strong binding affinity to Bcl-2 protein, a key regulator of apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
